1-(FURAN-2-CARBONYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
Overview
Description
1-(FURAN-2-CARBONYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-furoyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine is 276.14739250 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
1-(2-furoyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine is a compound with potential applications in various fields of medicinal chemistry and organic synthesis. A novel method for the synthesis of related structures, emphasizing the significance of piperidine derivatives in medicinal chemistry, involves the catalytic hydrogenation of pyrrolylpyridine, showcasing its importance in synthesizing conformationally rigid diamines (R. Smaliy et al., 2011). Another study presents an efficient synthesis method for piperazine-2,6-dione derivatives, indicating the versatility of similar compounds in generating novel structures with potential biological activities (Sandeep Kumar et al., 2013).
Pharmaceutical Applications
Compounds similar to 1-(2-furoyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine have been identified for their potential in pharmaceutical applications. For instance, piperazine and pyrrolidine derivatives have been studied for their selective adenosine A2a receptor antagonistic activity, which could be beneficial in treating Parkinson's disease (C. Vu et al., 2004). Another research avenue explores the antiarrhythmic and antihypertensive effects of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, highlighting the therapeutic potential of such compounds in cardiovascular diseases (Barbara Malawska et al., 2002).
Properties
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(16-7-1-2-8-16)12-5-9-17(10-6-12)15(19)13-4-3-11-20-13/h3-4,11-12H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRKVYGYNRKIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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